molecular formula C12H8F2 B1582794 2,4-Difluorobiphenyl CAS No. 37847-52-2

2,4-Difluorobiphenyl

Cat. No.: B1582794
CAS No.: 37847-52-2
M. Wt: 190.19 g/mol
InChI Key: JVHAJKHGPDDEEU-UHFFFAOYSA-N
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Description

2,4-Difluorobiphenyl is an organic compound with the molecular formula C12H8F2. It is a derivative of biphenyl, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 4 positions on one of the benzene rings. This compound is known for its white to off-white crystalline appearance and has a melting point of approximately 63°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorobiphenyl can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by a Sandmeyer reaction to replace the diazonium group with a fluorine atom . Another method includes the coupling of fluorobenzene derivatives under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogen exchange reactions and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated biphenyl derivatives, which can be further utilized in different chemical processes .

Mechanism of Action

The mechanism by which 2,4-difluorobiphenyl exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms in the compound influence its electronic distribution, making it reactive towards certain enzymes and receptors. This interaction can lead to changes in the activity of these molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2,2’-Difluorobiphenyl
  • 4,4’-Difluorobiphenyl
  • 2,3,4,5,6-Pentafluorobiphenyl
  • 2,2’-Difluoro-3,3’,4,4’,5,5’,6,6’-Octaiodobiphenyl

Comparison: 2,4-Difluorobiphenyl is unique due to the specific positioning of the fluorine atoms, which significantly affects its chemical reactivity and physical properties. Compared to other fluorinated biphenyls, it exhibits distinct electronic characteristics and reactivity patterns, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,4-difluoro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHAJKHGPDDEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191277
Record name 2,4-Difluoro-1,1'-biphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37847-52-2
Record name 2,4-Difluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37847-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-1,1'-biphenyl
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Record name 2,4-Difluoro-1,1'-biphenyl
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Record name 2,4-difluoro-1,1'-biphenyl
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Synthesis routes and methods I

Procedure details

To a 50 liter resin pot equipped with stirrer, thermometer, nitrogen-inlet, internal steam coil and reflux condenser is charged 31.5 liters of benzene, 1.025 liters of isoamyl nitrite and 700 g. (5.43 moles) of 2,4-difluoroaniline.
[Compound]
Name
resin
Quantity
50 L
Type
reactant
Reaction Step One
Quantity
5.43 mol
Type
reactant
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Quantity
1.025 L
Type
reactant
Reaction Step Three
Quantity
31.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-(2,4-difluorophenyl)salicylic acid, an anti-inflammatory, anti-pyretic, analgesic agent is prepared by: (1) diazotizing 2,4-difluoroaniline in the presence of benzene to yield 2,4-difluorobiphenyl; (2) Friedel-Crafts acylation to produce 2',4'-difluoro-4-alkanoylbiphenyl; (3) oxidation of the alkanoyl group to produce 2',4'-difluoro-4-alkanoyloxybiphenyl; (4) hydrolysis of the alkanoyl group to produce 4-(2,4-difluorophenyl)phenol; and (5) Kolbe-Schmitt carboxylation to produce the final product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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( 1 )
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Synthesis routes and methods III

Procedure details

2,4-Difluorophenylboronic acid (15 g, 129 mmol) was added to a solution of bromobenzene (19.8 g, 126 mmol) in DME (500 mL). To this was added a solution of sodium carbonate (55.8 g, 520 mmol) in water (260 mL). The solution was degassed by bubbling argon through the mixture and then stirred under argon. Pd(dppf)Cl2 (1.5 g, 2.1 mmol) was added and the flask was flushed with argon and heated at 90° C. overnight. The mixture was then cooled to room temperature and water (150 mL) and ethyl acetate (500 mL) were added. The layers were separated and the organic layer washed with 2 M NaOH (100 mL), water (100 mL) and brine (100 mL). The black ethyl acetate layer was dried over MgSO4, charcoal was added, and the mixture was filtered through a short pad of silica. Evaporation of the solvents gave 2,4-difluorobiphenyl as a brown oil, which crystallised on standing (21.2 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55.8 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2,4-Difluorophenylboronic acid (15 g, 129 mmol) was added to a solution of bromobenzene (19.8 g, 126 mmol) in DME (500 mL). To this was added a solution of sodium carbonate (55.8 g, 520 mmol) in water (260 mL). The solution was degassed by bubbling argon through the mixture and then stirred under argon. Pd(dppf)Cl2 (1.5 g, 2.1 mmol) was added and the mixture heated overnight at 90° C. under argon. The mixture was cooled to room temperature and water (150 mL) and ethyl acetate (500 mL) were added. The layers were separated and the organic layer was washed with 2 M NaOH (100 mL), water (100 mL) and brine (100 mL). The black ethyl acetate layer was dried over MgSO4, charcoal was added, and the mixture was filtered through a short pad of silica. Evaporation of the solvents gave 2,4-difluorobiphenyl as a brown oil, which crystallised on standing (21.2 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55.8 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The starting material was prepared as follows. 2,4-Difluoroaniline and butyl nitrite were reacted with benzene in a modified Gomberg reaction to give 2,4-difluorobiphenyl, m.p. 63°-65°C. which was reacted with acetyl chloride in a Friedel-Crafts reaction to give 4-acetyl-2',4'-difluorobiphenyl, m.p. 82.5°-83.5°C. This was subjected to the Willgerodt reaction using morpholine and sulphur, followed by hydrolysis, to give 2',4'-difluoro-4-biphenylylacetic acid, m.p. 143°-145°C., which was esterified to give ethyl 2',4'-difluoro-4-biphenylylacetate, b.p. 129°-130°C./0.2 mm. This ester was treated conventionally with diethyl carbonate, and then with dimethyl sulphate, to yield the required ethyl 2-(2',4'-difluoro-4-biphenylyl)-2-methylmalonate, b.p. 172°-175°C./0.5 mm.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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